molecular formula C24H18O9S3 B3178039 4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid CAS No. 343821-13-6

4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid

Cat. No.: B3178039
CAS No.: 343821-13-6
M. Wt: 546.6 g/mol
InChI Key: BDGPLDATDJFTFM-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid is a complex organic compound characterized by its multiple sulfonic acid groups attached to a phenyl ring structure. This compound is known for its high solubility in water and its applications in various industrial and scientific fields.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic molecules in these frameworks.

Mode of Action

The compound’s mode of action is likely related to its role in the formation of MOFs . MOFs are structures that consist of metal ions or clusters coordinated to organic ligands. This compound, with its multiple sulfonic acid groups, could act as a ligand, binding to metal ions and helping to form the framework structure.

Result of Action

The result of the compound’s action is likely the formation of MOFs . These structures have a wide range of applications, from gas storage and separation to catalysis and drug delivery.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, particularly those involved in MOF formation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid typically involves the sulfonation of a biphenyl precursor. The process begins with the diazotization of 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with a suitable aromatic compound under controlled conditions to form the desired sulfonated product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted aromatic compounds .

Scientific Research Applications

4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid is unique due to its multiple sulfonic acid groups, which confer high solubility and reactivity. This makes it particularly useful in applications requiring strong acidic properties and high water solubility .

Properties

IUPAC Name

4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O9S3/c25-34(26,27)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)35(28,29)30)15-21(14-19)18-5-11-24(12-6-18)36(31,32)33/h1-15H,(H,25,26,27)(H,28,29,30)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGPLDATDJFTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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